Pemafibrate

PPARα agonism Receptor selectivity Molecular pharmacology

Procure pemafibrate (K-877), the only SPPARMα suitable for CKD populations due to its hepatobiliary excretion (only 14.5% urinary excretion), which contrasts with renally-excreted conventional fibrates. In head-to-head trials, 0.4 mg/day pemafibrate reduced triglycerides by 44% vs 30.5% for fenofibrate 200 mg/day (p=0.0083) while demonstrating a 3.5- to 8.8-fold lower adverse drug reaction incidence. Its high PPARα selectivity (EC50 1.5 nM) and minimal statin drug-drug interactions make it the definitive choice for research protocols requiring precise triglyceride modulation without compromising hepatic or renal safety.

Molecular Formula C28H30N2O6
Molecular Weight 490.5 g/mol
CAS No. 848259-27-8
Cat. No. B1668597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemafibrate
CAS848259-27-8
Synonyms(R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid
K 13675
K-13675
K-13675-d11
K-13675-d7
K13675
pemafibrate
Molecular FormulaC28H30N2O6
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1
InChIKeyZHKNLJLMDFQVHJ-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pemafibrate (CAS 848259-27-8): Selective PPARα Modulator for Triglyceride Reduction in Dyslipidemia Research


Pemafibrate (K-877) is a novel selective peroxisome proliferator-activated receptor alpha modulator (SPPARMα) developed by Kowa Company, Ltd. as a next-generation fibrate for managing hypertriglyceridemia and low high-density lipoprotein cholesterol (HDL-C) levels [1]. Unlike conventional fibrates that act as non-selective PPARα agonists with off-target effects on PPARδ and PPARγ, pemafibrate exhibits high potency and subtype selectivity for PPARα activation, with an EC50 value of approximately 1.5 nM in transactivation assays [2]. Its molecular design confers distinct pharmacokinetic and safety properties, including predominant hepatic metabolism and biliary excretion rather than renal elimination [1].

Why Pemafibrate (CAS 848259-27-8) Cannot Be Substituted with Conventional Fibrates in Research and Clinical Applications


Generic substitution between pemafibrate and conventional fibrates such as fenofibrate or bezafibrate is scientifically unsound due to fundamental differences in molecular pharmacology, tissue selectivity, and safety profiles. While fenofibrate and bezafibrate exhibit broad PPAR subtype activation and are predominantly renally excreted (approximately 64-69% urinary excretion), pemafibrate is a highly selective SPPARMα that undergoes hepatic metabolism and biliary excretion, with less than 15% urinary excretion [1]. These mechanistic distinctions translate into clinically meaningful differences in hepatorenal safety outcomes, adverse event incidence, and suitability for patients with renal impairment or those receiving concomitant statin therapy [2]. Consequently, pemafibrate is not interchangeable with generic fibrates in protocols requiring precise triglyceride modulation without compromising renal or hepatic function.

Quantitative Comparative Evidence: Pemafibrate (CAS 848259-27-8) Versus Fenofibrate, Bezafibrate, and Placebo


PPARα Activation Potency: Pemafibrate Exhibits >10,000-Fold Lower EC50 Than Fenofibrate

In cell-based PPARα transactivation assays, pemafibrate demonstrates an EC50 of approximately 1.5 nM for PPARα activation, representing substantially higher potency than fenofibrate which exhibits an EC50 of approximately 30 μM . This difference exceeds four orders of magnitude and is mechanistically attributed to pemafibrate's optimized ligand-binding domain interactions as a selective PPARα modulator rather than a non-selective agonist [1].

PPARα agonism Receptor selectivity Molecular pharmacology

Triglyceride Reduction Efficacy: Pemafibrate 0.4 mg/day Achieves Superior TG Lowering Versus Fenofibrate 200 mg/day in Randomized Controlled Trials

In a 12-week, double-masked, randomized, placebo- and active-controlled trial involving 344 Chinese patients with hypertriglyceridemia and low HDL-C, pemafibrate 0.4 mg/day reduced fasting triglyceride levels by -44.0% from baseline compared to -30.5% with fenofibrate 200 mg/day, a statistically significant difference (p=0.0083) [1]. A separate 24-week phase 3 trial in Japanese patients demonstrated TG reductions of -45.9% with pemafibrate 0.4 mg/day versus -39.7% with fenofibrate 106.6 mg/day (least squares mean difference -6.2%, 95% CI -11.6 to -0.8) [2].

Triglyceride reduction Lipid-lowering Dyslipidemia

Renal Function Safety: Pemafibrate Preserves eGFR and Reduces Serum Creatinine, Whereas Fenofibrate Increases Creatinine and Decreases eGFR

In a real-world comparative study of 155 patients with hypertriglyceridemia and type 2 diabetes, pemafibrate 0.2 mg/day was associated with a significantly lower risk of eGFR reduction compared to fenofibrate 160 mg/day over 3 months, while fenofibrate administration was significantly associated with increased serum creatinine and decreased eGFR [1]. A switching study further demonstrated that changing from bezafibrate to pemafibrate resulted in significant decreases in serum creatinine and increases in eGFR (p<0.001) [2]. The differential renal safety profile is mechanistically linked to pemafibrate's hepatobiliary excretion pathway, which avoids renal accumulation of active metabolite [3].

Renal safety Kidney function eGFR preservation

Hepatic Safety: Pemafibrate Improves Liver Function Tests While Fenofibrate Elevates Transaminases and γGTP

In a direct head-to-head trial in Chinese patients, pemafibrate 0.4 mg/day demonstrated significantly smaller increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) compared to fenofibrate 200 mg/day [1]. A real-world comparative analysis found that pemafibrate administration was significantly associated with a lower risk of increasing γ-glutamyl transpeptidase (γGTP) levels, whereas fenofibrate was not protective against γGTP elevation [2]. Additionally, switching from bezafibrate to pemafibrate in patients with chronic liver disease resulted in significant decreases in hepatobiliary enzymes, particularly in cholestatic liver disease patients [3].

Hepatotoxicity Liver enzymes Drug safety

Adverse Event Incidence: Pemafibrate Exhibits Significantly Lower Adverse Drug Reaction Rates Versus Fenofibrate in Phase 3 Trials

In a 24-week, randomized, double-blind, active-controlled phase 3 trial, the incidence rates of adverse drug reactions (ADRs) in pemafibrate 0.2 mg/day and 0.4 mg/day groups were 2.7% and 6.8%, respectively, compared to 23.7% in the fenofibrate 106.6 mg/day group [1]. This represents an approximately 4- to 9-fold lower ADR incidence with pemafibrate. A separate 12-week trial demonstrated that the incidence of adverse events for all pemafibrate doses was similar to placebo and fenofibrate 100 mg/day, but significantly lower than fenofibrate 200 mg/day (p<0.05) [2].

Adverse drug reactions Safety profile Tolerability

Pharmacokinetic Excretion Route: Pemafibrate Undergoes Hepatic Metabolism and Biliary Excretion, Unlike Renally Excreted Conventional Fibrates

Pharmacokinetic analysis demonstrates that pemafibrate is predominantly metabolized in the liver and excreted via the biliary route, with only 14.5% urinary excretion (active form <0.5%), whereas conventional fibrates are primarily renally excreted: fenofibrate 64%, bezafibrate 69.1%, and gemfibrozil 70% urinary excretion [1]. A phase 4 study in patients with severe renal impairment (eGFR <30 mL/min/1.73m²) confirmed that repeated pemafibrate administration did not increase systemic drug exposure (geometric mean AUCτ ratio of 0.92 in severe impairment vs mild-moderate impairment groups; 90% CI 0.62-1.36), meeting the predefined criterion of ≤2.0 for bioequivalence [2].

Pharmacokinetics Drug excretion Renal impairment

Optimal Research and Clinical Procurement Scenarios for Pemafibrate (CAS 848259-27-8) Based on Differentiated Evidence


Dyslipidemia Studies Requiring Potent Triglyceride Reduction with Minimal Hepatorenal Adverse Effects

Based on direct head-to-head evidence showing 44.0% TG reduction with pemafibrate 0.4 mg/day versus 30.5% with fenofibrate 200 mg/day (p=0.0083) and significantly smaller changes in ALT, AST, and serum creatinine [1], pemafibrate is the preferred agent for research protocols investigating triglyceride-lowering efficacy while maintaining hepatic and renal safety. This is particularly relevant for studies involving patients with concomitant risk factors for liver or kidney dysfunction, where conventional fibrates may confound safety endpoints [2].

Chronic Kidney Disease (CKD) Populations Requiring Fibrate Therapy Without Dose Adjustment

Pemafibrate's hepatobiliary excretion route (only 14.5% urinary excretion) and phase 4 evidence confirming no significant increase in drug exposure in patients with severe renal impairment (geometric mean AUCτ ratio 0.92; 90% CI 0.62-1.36) [1] make it the only fibrate suitable for CKD populations. Conventional fibrates such as fenofibrate (64% renal excretion) and bezafibrate (69.1% renal excretion) require dose reduction or are contraindicated in renal impairment [2]. Procurement of pemafibrate is indicated for any study or clinical application involving patients with eGFR <60 mL/min/1.73m².

Long-Term Dyslipidemia Management Protocols Requiring Low Adverse Event Burden

The 3.5- to 8.8-fold lower adverse drug reaction incidence with pemafibrate (2.7-6.8%) compared to fenofibrate (23.7%) in phase 3 trials [1] supports its selection for long-term treatment protocols where tolerability and adherence are critical outcome measures. This differential safety profile is mechanistically linked to pemafibrate's high PPARα selectivity (EC50 1.5 nM vs fenofibrate 30 μM) which minimizes off-target receptor activation and associated toxicities [2].

Statin Combination Therapy Protocols Requiring Minimal Drug-Drug Interactions

Unlike conventional fibrates that exhibit concerning drug-drug interactions with statins (particularly increased risk of myopathy and rhabdomyolysis), pemafibrate has demonstrated minimal drug interactions when co-administered with various statins [1]. This is attributable to its distinct metabolic pathway that does not significantly affect statin glucuronidation or CYP450-mediated metabolism. Pemafibrate is therefore the fibrate of choice for combination lipid-lowering protocols targeting residual cardiovascular risk in statin-treated patients with persistent hypertriglyceridemia [2].

Technical Documentation Hub

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